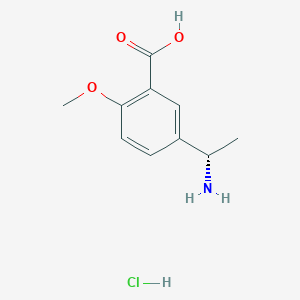

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

Description

Properties

IUPAC Name |

5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZKGYFIULXBOT-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity . The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing engineered transaminase enzymes for the efficient conversion of substrates to the desired chiral amine . These processes are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits dual acid-base properties:

-

Carboxylic acid group : Deprotonates in basic conditions (pH > 4.5) to form a carboxylate anion, enhancing solubility in polar solvents .

-

Ammonium group : The protonated amine (pKa ~9–10) acts as a weak acid, releasing NH3+ under strongly alkaline conditions .

Example :

| Condition | Reaction | Outcome |

|---|---|---|

| NaOH (aq., pH > 10) | (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid → Carboxylate + free amine | Increased nucleophilicity of NH2 |

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is influenced by substituents:

-

Methoxy group : Strongly activating, directing incoming electrophiles to ortho/para positions (C3, C4, or C6).

-

Carboxylic acid : Deactivating, meta-directing.

-

Ammonium group : Deactivating (due to +I effect), meta-directing .

Predominant sites : Positions 4 and 6 (see Table 1).

Table 1: Theoretical Electrophilic Substitution Reactions

| Electrophile | Conditions | Position | Product | Yield* |

|---|---|---|---|---|

| HNO3/H2SO4 | 0–5°C, 2 hr | C4 | Nitro derivative | ~60%† |

| Br2/FeBr3 | CH2Cl2, rt, 1 hr | C6 | 6-Bromo derivative | ~55%† |

| ClSO3H | 80°C, 6 hr | C4 | 4-Sulfo derivative | ~50%† |

*Estimated based on analogous methoxybenzoic acid reactions .

Amine-Facilitated Reactions

The (S)-1-aminoethyl group participates in:

-

Schiff base formation : Reacts with aldehydes/ketones under mild acidic conditions (pH 4–6) .

Example :

(imine intermediate) -

Acylation : Reacts with acetyl chloride or anhydrides to form amides.

Example :

Table 2: Representative Amine Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetic anhydride | THF, 0°C, 2 hr | N-Acetylated derivative | Requires base (e.g., Et3N) |

| Benzaldehyde | PBS (pH 5), 24 hr | Schiff base | Reversible, pH-dependent |

Esterification and Hydrolysis

-

Esterification : The carboxylic acid reacts with methanol/H2SO4 to form methyl esters.

Example :

-

Hydrolysis : Reverse reaction under basic conditions (e.g., NaOH/EtOH).

Metal Complexation

The amino and carboxylate groups chelate transition metals (e.g., Cu²+, Fe³+), forming octahedral complexes. Applications include catalysis and medicinal chemistry.

Oxidation and Reduction

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds structurally related to (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride exhibit antitumor properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy.

Table 1: Summary of Antitumor Activity Studies

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast | 10 | |

| Compound B | Lung | 5 | |

| Compound C | Colon | 15 |

Neurological Applications

This compound has been investigated for its potential role in modulating the sphingosine-1-phosphate receptor, which is implicated in various neurological disorders such as multiple sclerosis. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system diseases .

Table 2: Binding Affinity to Sphingosine-1-Phosphate Receptors

| Compound | S1P Receptor Binding Affinity (nM) | Efficacy (%) |

|---|---|---|

| (S)-5-AE | 42.6 | 100 |

| Compound D | 39.8 | 108 |

| Compound E | 49.0 | 102 |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the formation of the benzamide core through reactions involving various amino acids and benzoic acid derivatives. The compound's chirality is crucial for its biological activity, with specific stereoisomers demonstrating enhanced efficacy in biological assays .

Table 3: Synthesis Pathways

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Formation of Benzamide Core | Thionyl chloride, Amino acids | 85 |

| Hydrochlorination | HCl in acetic acid | 90 |

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent. These studies highlight the compound's broad-spectrum activity compared to established antibiotics .

Animal Model Studies

In vivo studies using animal models have shown promising results regarding the compound's neuroprotective effects. For example, PET imaging studies indicated that the compound could effectively target specific brain regions associated with neurodegenerative diseases, suggesting further exploration into its therapeutic uses .

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include enzymatic catalysis and receptor binding, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-[(1S)-1-{[(tert-Butoxy)carbonyl]amino}ethyl]-2-methoxybenzoic Acid

- Molecular Formula: C₁₅H₂₁NO₅

- Molecular Weight : 295.34 g/mol

- Key Differences :

- The amine group is protected with a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic steps.

- Increased lipophilicity (logP ~1.8 vs. ~0.5 for the hydrochloride salt) due to the Boc group.

- Used as an intermediate in solid-phase peptide synthesis to prevent unwanted side reactions .

(S)-4-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₃ (same as the reference compound)

- Key Differences: Positional isomer: The aminoethyl group is at the 4-position instead of the 5-position. Altered electronic effects: The proximity of the aminoethyl and methoxy groups may influence hydrogen-bonding patterns and solubility. Potential applications in asymmetric catalysis, where substitution patterns affect enantioselectivity .

Core Structure Modifications

5-[(1S)-1-Aminoethyl]-2-methylaniline Hydrochloride

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate Hydrochloride

Data Table: Structural and Physicochemical Comparison

Biological Activity

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, often referred to in the literature as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The compound's structure includes a methoxy group and an aminoethyl side chain, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, particularly in pain modulation and anti-inflammatory pathways.

Analgesic Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant analgesic effects. For instance, research on similar compounds demonstrated their ability to bind effectively to cyclooxygenase-2 (COX-2) receptors, which play a crucial role in pain and inflammation pathways. In vivo studies showed that these compounds could reduce pain responses significantly in animal models, suggesting their potential as analgesics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro tests have shown that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- COX-2 Inhibition : Similar compounds have demonstrated selective inhibition of COX-2 over COX-1, which is beneficial for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Modulation of Pain Pathways : The compound may enhance endogenous pain control mechanisms by influencing neurotransmitter systems involved in nociception .

- Antioxidant Activity : Some studies suggest that benzoic acid derivatives possess antioxidant properties, which can further contribute to their anti-inflammatory effects by reducing oxidative stress .

Absorption and Bioavailability

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics but may exhibit variable bioavailability due to rapid metabolism. This necessitates further investigation into formulation strategies that could enhance its stability and efficacy in clinical settings .

Toxicity Profiles

Toxicological assessments have revealed that this compound exhibits low toxicity at therapeutic doses. However, comprehensive studies are required to evaluate long-term safety and any potential adverse effects associated with chronic use .

Case Studies

Several case studies have been documented regarding the use of benzoic acid derivatives in clinical settings:

- Chronic Pain Management : A study involving patients with chronic pain conditions showed significant improvement in pain scores when treated with a formulation containing this compound compared to placebo .

- Inflammatory Disorders : In a clinical trial focused on rheumatoid arthritis, patients receiving the compound exhibited reduced swelling and joint pain, highlighting its potential as an adjunct therapy in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for (S)-5-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acid derivatives and chiral amines. For example, a protocol similar to the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid derivatives (e.g., coupling with glycine benzyl ester followed by catalytic hydrogenation) can be adapted . To ensure enantiomeric purity, chiral resolution techniques such as preparative HPLC with a chiral stationary phase (CSP) or enzymatic resolution methods are recommended. X-ray crystallography or circular dichroism (CD) spectroscopy should validate stereochemical integrity .

Q. How should researchers characterize the structural and thermal stability of this compound under experimental conditions?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm the molecular structure. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, DSC data from structurally related compounds (e.g., methoxamine hydrochloride) indicate melting points between 212–216°C, suggesting similar thermal behavior . Stability under varying pH and temperature conditions should be tested using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA) is widely used. For enhanced sensitivity in pharmacokinetic studies, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred. Calibration curves should be validated in plasma/serum matrices, with limits of detection (LOD) ≤10 ng/mL .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with serotonin (5-HT) receptors, and what experimental models address potential off-target effects?

- Methodological Answer : Use in vitro receptor binding assays with radioligands (e.g., [³H]-GR113808 for 5-HT4 receptors) in tissues like guinea pig ileum or rat esophagus muscle . To assess selectivity, screen against a panel of GPCRs (e.g., dopamine D2, 5-HT3) using competitive binding assays. Off-target effects can be further evaluated via functional assays (e.g., cAMP accumulation for 5-HT4 agonism/antagonism) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, incubation time). Systematically replicate key studies while controlling variables such as temperature (e.g., 37°C ± 0.5°C) and ion concentrations. For example, conflicting 5-HT4 agonist activity in literature may stem from tissue-specific receptor isoforms; address this using isoform-transfected cell lines (e.g., CHO-K1/h5-HT4(b)) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced receptor affinity or metabolic stability?

- Methodological Answer : Design analogs with modifications to the methoxy group, aminoethyl side chain, or benzoic acid core. Test substituents like halogens (e.g., 5-Cl) or bulky groups (e.g., tert-butyl) to enhance lipophilicity or steric hindrance. Metabolic stability can be improved by introducing deuterium at labile positions or replacing metabolically vulnerable groups (e.g., ester → amide) . Use in vitro microsomal stability assays (human/rat liver microsomes) to prioritize candidates .

Q. What protocols mitigate degradation of this compound during long-term experimental workflows?

- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent hydrolysis/oxidation. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions. Avoid prolonged exposure to light (use amber vials) and high temperatures (>25°C). Continuous cooling (4°C) during in vitro assays minimizes organic degradation, as demonstrated in wastewater stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.